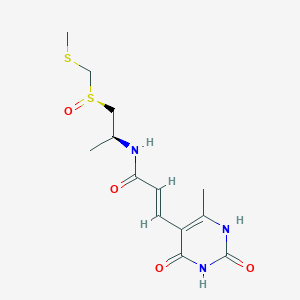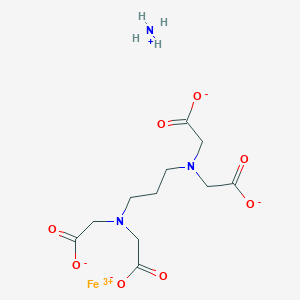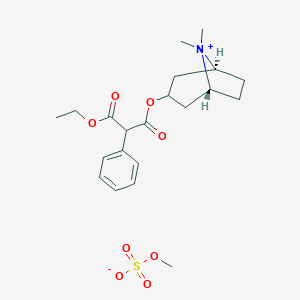
Tematropium methylsulfate
Descripción general
Descripción
Tematropium methylsulfate is a tropane alkaloid . It is a type of drug that is used for research .
Synthesis Analysis
The synthesis of sulfated molecules like Tematropium methylsulfate involves a strategy that includes the use of a tributylsulfoammonium betaine as a high yielding route to organosulfates . The reaction conditions are optimized with a diverse range of alcohols, including natural products and amino acids .Molecular Structure Analysis
The molecular formula of Tematropium methylsulfate is C21H31NO8S . Its exact mass is 457.177 and its molecular weight is 457.538 .Chemical Reactions Analysis
The chemical reactions involving Tematropium methylsulfate are complex and involve various factors. The reactive chemical hazards are highly dependent on the process conditions and mode of operation . The presence of one or more sulfate group makes chemical synthesis and purification of (per)sulfated compounds challenging .Physical And Chemical Properties Analysis
The physical and chemical properties of Tematropium methylsulfate are influenced by its chemical structure and composition . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .Aplicaciones Científicas De Investigación
Liquid-Liquid Extraction Applications
Tematropium methylsulfate, in its ionic liquid form, has shown significant potential in the field of liquid-liquid extraction. Research by Meindersma et al. (2006) explored the use of various ionic liquids, including 1-butyl-3-methylimidazolium methylsulfate, for extracting aromatic hydrocarbons from mixtures. This ionic liquid demonstrated a high toluene distribution coefficient and selectivity, making it a suitable replacement for traditional solvents in industrial extraction processes for separating aromatic and aliphatic hydrocarbons (Meindersma, Podt, & Haan, 2006).
Environmental Remediation
In environmental science, methylsulfate-based ionic liquids have been investigated for their efficacy in degrading environmental contaminants. For instance, the study of UV-activated persulfate methods for degrading methyl paraben by Dhaka et al. (2017) explored how these methods could effectively remove contaminants from aqueous solutions. The research highlighted the role of methylsulfate in the degradation process, indicating its potential application in environmental remediation (Dhaka et al., 2017).
Tribological Applications
Tematropium methylsulfate has also been researched in the field of tribology. A study by Pejaković et al. (2019) examined the use of 1-n-butyl-1-methylpyrrolidinium methylsulfate as an additive in lubricants for steel-steel sliding contacts. The study found that the addition of this ionic liquid to glycerol significantly improved tribological performance, suggesting its potential use in lubricant formulations (Pejaković et al., 2019).
Chemical Synthesis
In the field of chemical synthesis, methylsulfate-based ionic liquids have been utilized for catalytic applications. For instance, the synthesis of hydrogensulfate and tetrakis(hydrogensulfato)borate ionic liquids, as reported by Wasserscheid et al. (2002), demonstrated their effectiveness in catalyzing the Friedel–Crafts alkylation process. These ionic liquids facilitated significant improvements in product yield, indicating their potential as catalysts in organic synthesis (Wasserscheid, Sesing, & Korth, 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-O-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-O-ethyl 2-phenylpropanedioate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO4.CH4O4S/c1-4-24-19(22)18(14-8-6-5-7-9-14)20(23)25-17-12-15-10-11-16(13-17)21(15,2)3;1-5-6(2,3)4/h5-9,15-18H,4,10-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1/t15-,16+,17?,18?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCBOIUJONUGH-JFHFZLIBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tematropium metilsulfate | |
CAS RN |
113932-41-5 | |
| Record name | Tematropium methylsulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEMATROPIUM METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T52M232D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




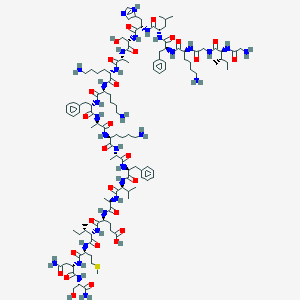

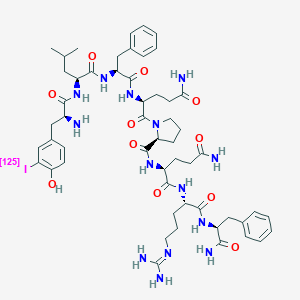
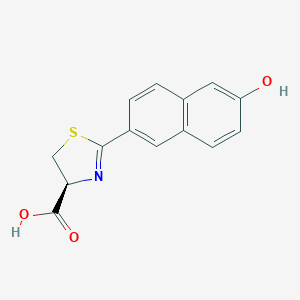
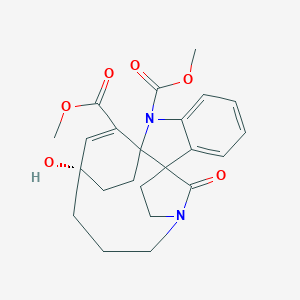
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

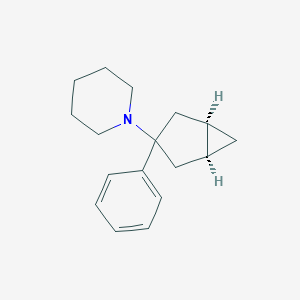

![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
